1,2,3-Trichloropropene
Overview
Description
1,2,3-Trichloropropene is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless to straw-yellow liquid with a chloroform-like odor. This compound is used as a solvent and in various specialty applications. It is also known for its role as an intermediate in the production of other chemicals.
Mechanism of Action
- TCP primarily interacts with cellular components involved in its degradation. Specifically, it undergoes reductive dechlorination, a characteristic pathway for halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions .
- TCP can follow several pathways for reduction and elimination. Density functional theory calculations have shown that β-elimination of TCP to allyl chloride, followed by hydrogenolysis to propene, is the thermodynamically favored pathway .
- Environmental factors significantly influence TCP’s efficacy and stability. For instance:
Target of Action
Mode of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reductive dechlorination, a process that includes hydrogenolysis and dehydrohalogenation
Cellular Effects
1,2,3-Trichloropropene has been shown to have significant effects on cellular processes. It is recognized as a human carcinogen, and extensive animal studies have shown that it causes cancer . Short term exposure to this compound can cause throat and eye irritation and can affect muscle coordination and concentration . Long term exposure can affect body weight and kidney function .
Molecular Mechanism
It is known that the compound can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . For example, it has been suggested that β-elimination of this compound to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that the compound’s stability and degradation can vary, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been observed that the compound can cause damage to the liver, kidneys, nose, and lungs in animals that have ingested large amounts of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been suggested that the compound can undergo reductive dechlorination, a process that includes hydrogenolysis and dehydrohalogenation . This process involves the interaction of this compound with various enzymes and cofactors.
Transport and Distribution
It is known that the compound is a persistent groundwater pollutant, suggesting that it can be transported and distributed in the environment .
Preparation Methods
1,2,3-Trichloropropene is typically prepared by the chlorination of allyl chloride. The reaction involves the addition of chlorine to allyl chloride in the presence of a catalyst. One common method involves the use of sulfuryl chloride as the chlorinating agent, with the reaction being catalyzed by nitrogen-containing bases, phosphines, or phosphine oxides . The reaction conditions, such as temperature and the rate of sulfuryl chloride addition, can significantly affect the yield and selectivity of the product.
Chemical Reactions Analysis
1,2,3-Trichloropropene undergoes various chemical reactions, including:
Reduction: This compound can be reduced through pathways such as hydrogenolysis and dehydrohalogenation.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common reagents used in these reactions include reducing agents like zinc and hydrogen, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Trichloropropene has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other chemicals, such as hexafluoropropylene.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential biological activities.
Comparison with Similar Compounds
1,2,3-Trichloropropene can be compared with other chlorinated hydrocarbons such as:
1,2-Dichloropropane: Similar in structure but with two chlorine atoms, it undergoes similar reductive dechlorination pathways.
1,3-Dichloropropane: Another related compound with chlorine atoms on different carbon atoms, it also follows similar degradation pathways.
The uniqueness of this compound lies in its specific reactivity and the conditions required for its transformation, making it a compound of interest in both environmental and industrial chemistry.
Properties
IUPAC Name |
(Z)-1,2,3-trichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILBTHBHCLUER-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/Cl)/Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Record name | 1,2,3-TRICHLOROPROPENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880876 | |
Record name | 1-propene, 1,2,3-trichloro-, (z)- | |
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Molecular Weight |
145.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO] | |
Record name | 1,2,3-TRICHLOROPROPENE | |
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Record name | 1,2,3-Trichloropropene | |
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Boiling Point |
142 °C | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Flash Point |
85 °C, 185 °F (Open cup) | |
Record name | 1,2,3-Trichloropropene | |
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Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Solubility |
VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Density |
1.412 @ 20 °C/20 °C | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Vapor Pressure |
4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C | |
Record name | 1,2,3-Trichloropropene | |
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Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Mechanism of Action |
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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CAS No. |
96-19-5, 13116-57-9 | |
Record name | 1,2,3-TRICHLOROPROPENE | |
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Record name | (1Z)-1,2,3-Trichloro-1-propene | |
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Record name | 1,2,3-Trichloro-1-propene | |
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Record name | 1,2,3-Trichloropropene, (1Z)- | |
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Record name | 1,3-Trichloropropene | |
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Record name | 1-Propene, 1,2,3-trichloro- | |
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Record name | 1-propene, 1,2,3-trichloro-, (z)- | |
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Record name | 1,2,3-trichloropropene | |
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Record name | 1,2,3-TRICHLOROPROPENE, (1Z)- | |
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Record name | 1,2,3-TRICHLORO-1-PROPENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of 1,2,3-trichloropropene with hypochlorous acid?
A: Research indicates that this compound undergoes electrophilic addition reactions with hypochlorous acid. In aqueous solutions and in the presence of mineral acid, this reaction primarily yields 1,3-dichloroacetone (approximately 76% yield) and this compound (approximately 22% yield) []. A minor product, 2,2,3-trichloropropanol (roughly 2% yield), also forms under these conditions []. Interestingly, introducing silver ions to the reaction mixture significantly alters the reaction pathway.
Q2: How does the presence of silver ions influence the reaction of this compound with hypochlorous acid?
A2: Silver ions impact the reaction in two significant ways:
- Inhibition of Chlorine Molecule Pathway: Silver ions are known to prevent reactions involving molecular chlorine, thereby influencing the reaction mechanism [].
- Catalysis of Nucleophilic Addition: Studies show that silver ions catalyze a nucleophilic addition pathway alongside the typical electrophilic addition []. This results in the formation of 1-chloro-3-hydroxyacetone, a product not observed in the absence of silver ions [].
Q3: What evidence supports the occurrence of a silver-catalyzed nucleophilic addition in the reaction of this compound with hypochlorous acid?
A3: Several observations support the presence of a silver-catalyzed nucleophilic addition:
- Isotopic Labeling: When using 2,3-[2-36Cl]Dichloropropene (a radiolabeled form) with non-radioactive hypochlorous acid, the resulting 1-chloro-3-hydroxyacetone retains the full radioactivity of the starting material []. This suggests a direct incorporation of the labelled chlorine into the ketol product.
- Kinetic Studies: Reactions monitored in the presence of excess this compound and silver ions exhibit autocatalysis, indicating a change in the reaction rate over time []. This autocatalysis is directly linked to the formation of 1-chloro-3-hydroxyacetone, further supporting the involvement of a separate, silver-catalyzed pathway [].
- Influence of Reaction Conditions: The extent of autocatalysis, and therefore the contribution of the nucleophilic pathway, is sensitive to the initial concentrations of reactants. Higher concentrations of hypochlorous acid, silver ions, and this compound, along with lower mineral acid concentrations, favor the autocatalytic process and the formation of 1-chloro-3-hydroxyacetone [].
Q4: What is known about the molecular structure of trans-1,2,3-trichloropropene?
A: Gas-phase electron diffraction studies have been used to elucidate the molecular structure and conformation of trans-1,2,3-trichloropropene []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule.
Q5: Are there spectroscopic methods for characterizing this compound?
A: Yes, both vibrational and oscillating spectra have been studied for this compound. These techniques provide information about the vibrational modes and energy levels within the molecule, which can be used for identification and structural analysis [, , ].
Q6: What analytical techniques are available for monitoring this compound in environmental samples?
A: A validated air monitoring method utilizes adsorption on Tenax GC followed by thermal desorption and analysis using gas chromatography coupled with electron capture detection []. This method allows for the sensitive and selective determination of this compound in air samples.
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